PrPSc-IN-1

Description

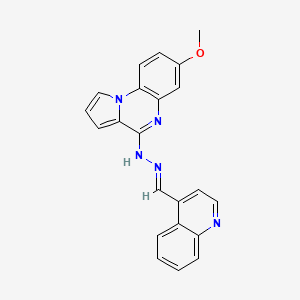

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17N5O |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

7-methoxy-N-[(E)-quinolin-4-ylmethylideneamino]pyrrolo[1,2-a]quinoxalin-4-amine |

InChI |

InChI=1S/C22H17N5O/c1-28-16-8-9-20-19(13-16)25-22(21-7-4-12-27(20)21)26-24-14-15-10-11-23-18-6-3-2-5-17(15)18/h2-14H,1H3,(H,25,26)/b24-14+ |

InChI Key |

XNOPJZJRRJXDPO-ZVHZXABRSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)N/N=C/C4=CC=NC5=CC=CC=C45 |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)NN=CC4=CC=NC5=CC=CC=C45 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of PrPSc Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of inhibitors targeting the formation of the scrapie isoform of the prion protein (PrPSc). Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into the misfolded, pathogenic PrPSc isoform.[1][2][3] Inhibiting this conversion is a primary therapeutic strategy for these devastating diseases.[4][5] This document details the experimental methodologies, summarizes key quantitative data, and visualizes the critical pathways and workflows involved in the identification and development of PrPSc inhibitors.

Discovery of PrPSc Inhibitors: High-Throughput Screening

A major advancement in the discovery of anti-prion compounds has been the development of high-throughput screening (HTS) assays.[4] These assays allow for the rapid testing of large compound libraries for their ability to inhibit PrPSc accumulation in cultured cells.

A common approach involves the use of scrapie-infected mouse neuroblastoma cells (ScN2a), which chronically produce PrPSc.[4] Compounds are added to the cell cultures, and the subsequent levels of PrPSc are measured. Various detection methods have been developed to quantify PrPSc, including dot blots and enzyme-linked immunosorbent assays (ELISAs), often following proteinase K (PK) digestion to eliminate the normal PrPC.[4][6] Cytotoxicity assays are run in parallel to ensure that the observed reduction in PrPSc is not due to cell death.[6]

One large-scale screen of 2,000 drugs and natural products identified several classes of compounds with significant inhibitory activity against PrPSc formation.[4]

Experimental Protocols

1.1 High-Throughput Screening (HTS) for PrPSc Inhibitors in ScN2a Cells

-

Cell Culture: Scrapie-infected mouse neuroblastoma (ScN2a) cells are cultured in 96-well plates.[4]

-

Compound Addition: Test compounds from a chemical library are added to the wells at various concentrations.[4][6] Control wells include untreated cells and cells treated with a known inhibitor like quinacrine.[6]

-

Incubation: Cells are incubated with the compounds for a set period, typically several days, to allow for an effect on PrPSc accumulation.[4]

-

Cytotoxicity Assay: Cell viability is assessed using methods like the calcein-AM assay, which measures the integrity of cell membranes.[6]

-

PrPSc Detection (Dot Blot Method):

-

Cells are lysed, and the lysate is treated with proteinase K (PK) to digest PrPC.[4]

-

The PK-treated lysate is then denatured.

-

The denatured lysate is spotted onto a nitrocellulose membrane using a dot blot apparatus.[4]

-

The membrane is probed with an anti-PrP antibody to detect the remaining PrPSc.

-

The signal is visualized and quantified to determine the level of PrPSc inhibition.[4]

-

-

PrPSc Detection (ELISA Method):

-

Following cell lysis and PK digestion, PrPSc is captured on an ELISA plate.[6]

-

The captured PrPSc is detected using a specific primary antibody followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric readout.[6]

-

The signal intensity is proportional to the amount of PrPSc.[6]

-

Data Presentation

Table 1: Potent Inhibitors of PrPSc Formation Identified from a Screen of 2,000 Compounds

| Compound Class | Example Compound | IC50 (µM) against RML strain | IC50 (µM) against 22L strain | Notes |

| Polyphenols | Tannic Acid | ~0.1 | ~0.1 | Also inhibited cell-free PrP conversion.[4] |

| Phenothiazines | Promazine | < 1 | < 1 | Known class of anti-prion compounds. |

| Antihistamines | Astemizole | < 1 | < 1 | Crosses the blood-brain barrier. |

| Statins | Lovastatin | < 1 | < 1 | Previously identified as a PrPSc inhibitor.[4] |

| Antimalarials | Quinacrine | 0.4 | 0.4 | Previously identified as a PrPSc inhibitor.[4] |

IC50 values represent the concentration of the compound that inhibits 50% of PrPSc accumulation. RML and 22L are different strains of scrapie prions. Data synthesized from Kocisko et al. (2003).[4]

Mandatory Visualization

Caption: High-throughput screening workflow for PrPSc inhibitors.

Synthesis of PrPSc Inhibitors

While many initial hits from HTS are existing drugs or natural products, subsequent drug development often involves the synthesis of analogs to improve potency, reduce toxicity, and enhance pharmacokinetic properties. The synthesis of a specific class of inhibitors, the 2-aminothiazoles, has been a focus of medicinal chemistry efforts in the prion field.

Experimental Protocols

2.1 General Synthesis of a 2-Aminothiazole (B372263) Scaffold

A common route for the synthesis of 2-aminothiazoles involves the Hantzsch thiazole (B1198619) synthesis.

-

Reactants: An α-haloketone is reacted with a thiourea (B124793) derivative.

-

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol, often with heating.

-

Cyclization: The reaction proceeds via a cyclization to form the 2-aminothiazole ring system.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

This is a generalized protocol. Specific reaction conditions and starting materials will vary depending on the desired final compound.

Mandatory Visualization

Caption: General synthesis pathway for 2-aminothiazole inhibitors.

Mechanism of Action of PrPSc Inhibitors

PrPSc inhibitors can act through various mechanisms to prevent the formation of the pathogenic prion protein. These mechanisms can be broadly categorized as direct or indirect.

-

Direct Inhibition: Some compounds, such as polyphenols, appear to interact directly with PrP molecules.[4] They may bind to either PrPC, stabilizing its native conformation, or to PrPSc, preventing it from acting as a template for conversion.[7]

-

Indirect Inhibition: Other inhibitors may act on cellular pathways that are involved in PrPSc formation and trafficking.[4] This could involve altering the cellular localization of PrPC, enhancing the clearance of PrPSc, or modulating signaling pathways that influence prion conversion.

The conversion of PrPC to PrPSc is thought to occur on the cell surface or within the endocytic pathway.[8][9] Therefore, compounds that affect these cellular compartments can indirectly inhibit prion formation.

Mandatory Visualization

Caption: Cellular pathways of PrPSc formation and inhibitor action.

This guide provides a foundational understanding of the discovery and development of PrPSc inhibitors. The methodologies and data presented herein are intended to aid researchers in the design of novel experiments and the development of more effective therapeutics for prion diseases.

References

- 1. What Is Our Current Understanding of PrPSc-Associated Neurotoxicity and Its Molecular Underpinnings? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prion - Wikipedia [en.wikipedia.org]

- 3. Transition of the prion protein from a structured cellular form (PrPC) to the infectious scrapie agent (PrPSc) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Inhibitors of Scrapie-Associated Prion Protein Formation in a Library of 2,000 Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of protease-resistant prion protein formation by porphyrins and phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. PrPSc accumulation in neuronal plasma membranes links Notch-1 activation to dendritic degeneration in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prion protein biosynthesis and its emerging role in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

PrPSc-IN-1: A Technical Guide to its Mechanism of Action in Prion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PrPSc-IN-1" is a hypothetical molecule created for the purpose of this technical guide. The described mechanism of action, experimental data, and protocols are based on established principles of prion biology and common strategies for prion inhibition, intended to serve as a representative example for drug development and research in this field.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathological isoform known as PrPSc. This conversion process is central to the pathogenesis of prion diseases, leading to the accumulation of PrPSc aggregates in the brain, spongiform changes, and neuronal loss.

The development of effective therapeutics for prion diseases has been a significant challenge. One promising strategy is the inhibition of the PrPC to PrPSc conversion. This guide provides a detailed technical overview of the mechanism of action of a hypothetical small molecule inhibitor, this compound, designed to prevent the formation and propagation of PrPSc.

Core Mechanism of Action of this compound

This compound is hypothesized to act as a pharmacological chaperone that directly binds to the cellular prion protein (PrPC). This binding event stabilizes the native α-helical conformation of PrPC, making it a less favorable substrate for conversion into the β-sheet rich PrPSc isoform. By occupying a critical binding pocket on PrPC, this compound is thought to allosterically prevent the conformational changes required for the interaction with and templated misfolding by PrPSc. This mechanism effectively halts the chain reaction of prion propagation.

Technical Guide: Probing the Binding Sites of Anti-Prion Compounds on the Prion Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "PrPSc-IN-1" did not yield any publicly available scientific literature. Therefore, this guide focuses on the binding sites of several well-documented small molecule inhibitors of the pathogenic scrapie isoform of the prion protein (PrPSc) formation. The primary mechanism of action for many of these compounds involves binding to the cellular prion protein (PrPC) to stabilize its native conformation and prevent its conversion to the disease-causing PrPSc form.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[1] This conversion is a central event in the pathogenesis of prion diseases, making the interaction between PrPC and PrPSc a critical target for therapeutic intervention. One promising strategy is the use of small molecules that can bind to PrP and inhibit this conversion process. These anti-prion compounds can act through various mechanisms, including the specific conformational stabilization of PrPC, non-specific binding, or induction of PrP aggregation.[2] This guide provides an in-depth overview of the binding sites and mechanisms of action of key anti-prion compounds, the experimental protocols used to characterize them, and quantitative data on their efficacy.

Mechanisms of Anti-Prion Compound Activity

Anti-prion compounds can be broadly categorized based on their mechanism of action in relation to the prion protein.[2][3] A primary and highly sought-after mechanism is the "medical chaperone" or "pharmacological chaperone" approach, where a small molecule binds to a specific site on PrPC and stabilizes its native structure, thereby making it less susceptible to conversion into the pathogenic PrPSc form.[2][4][5] Other mechanisms include non-specific stabilization, induction of PrP aggregation to reduce the pool of convertible protein, and interaction with other molecules involved in the conversion process.[2]

Key Anti-Prion Compounds and Their Binding Sites

Several small molecules have been identified that inhibit PrPSc formation. For some of these, significant progress has been made in identifying their binding sites on the prion protein, primarily on the PrPC isoform.

1. GN8 and its Derivatives (e.g., GJP49)

GN8 is a notable anti-prion compound that has been shown to bind directly to PrPC.[2] Its binding site is considered a "hot spot" for therapeutic intervention.[2][6]

-

Binding Site: NMR spectroscopy has revealed that GN8 and its derivative GJP49 bind to a specific region on PrPC. This site involves residues in the loop connecting the second β-strand and the second α-helix, and parts of the third α-helix.[2] Key residues implicated in the binding of GN8 include Asn159, Gln160, Lys194, and Glu196.[6][7] This region is known for its conformational flexibility, which is thought to be important for the conversion to PrPSc.[2]

-

Mechanism of Action: By binding to this "hot spot," GN8 and GJP49 act as "medical chaperones," stabilizing the native conformation of PrPC and inhibiting its pathogenic conversion.[2]

2. Fe(III)-TMPyP (A Cationic Tetrapyrrole)

Fe(III)-TMPyP is another compound that exhibits potent anti-prion activity and has been shown to bind to the structured C-terminal domain of human PrPC.[4][5]

-

Binding Site: Biophysical and structural analysis indicates that Fe(III)-TMPyP binds to a shallow cleft formed by the C-terminus of the α3 helix and the first β-strand of PrPC.[8] NMR studies have identified residues in the C-terminal of helix 3 and in the loop between residues 160–180 as the binding site.[9]

-

Mechanism of Action: This compound acts as a pharmacological chaperone, stabilizing the native fold of PrPC and making it less prone to conversion.[4][8]

Anle138b is a novel oligomer modulator that has shown efficacy in animal models of prion and other neurodegenerative diseases.[10][11]

-

Binding Site: While the precise atomic-level binding site on PrP is not as well-defined as for GN8, studies suggest that anle138b exhibits structure-dependent binding to pathological aggregates.[10][11][12] It is proposed to bind to hydrophobic pockets within the fibrillar structures.[12]

-

Mechanism of Action: Anle138b acts by blocking the formation of pathological oligomers and aggregates of both prion protein and α-synuclein.[10][11]

4. Other Compounds with Less Defined Binding Sites

-

Quinacrine and EGCG (Epigallocatechin gallate): These compounds have been shown to have anti-prion effects, but their binding to PrPC appears to be non-specific.[2] They may act by non-specifically stabilizing the PrPC conformation or by interfering with intermolecular interactions.[2]

-

Congo Red and Pentosan Polysulfate: These molecules are thought to exert their anti-prion effects by binding to PrPC and inducing its aggregation and precipitation, thereby reducing the available substrate for conversion.[2] Congo red has been reported to bind to human recombinant PrP with a KD value of 1.6 µM.[9]

Quantitative Data on Anti-Prion Compound Efficacy

The efficacy of anti-prion compounds is often quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays or their dissociation constant (Kd) in binding assays.

| Compound | Assay Type | Target | Quantitative Value | Reference |

| GN8 | NMR Spectroscopy | Murine PrP | Kd: 4 µM | [4] |

| Fe(III)-TMPyP | Isothermal Titration Calorimetry | Human PrPC | Kd: 4.5 ± 2 µM | [5][13] |

| Prion-infected PK1 cells | IC50: 1.6 ± 0.4 µM | [4][13] | ||

| Quinacrine | Scrapie-infected neuroblastoma cells | PrPSc accumulation | IC50: 400 nM | [14] |

| Tannic Acid | Solid-phase cell-free conversion | Hamster PrP | IC50: ~100 nM | [14] |

| Congo Red | Surface Plasmon Resonance | Human recombinant PrP | Kd: 1.6 µM | [9] |

| NPR-056 | Prion-infected cells | PrPSc accumulation | IC50: < 3.72 µM | [7] |

| NPR-065 | Prion-infected cells | PrPSc accumulation | IC50: < 3.72 µM | [7] |

Experimental Protocols

The identification and characterization of anti-prion compounds and their binding sites rely on a variety of sophisticated experimental techniques.

1. High-Throughput Screening (HTS) Assays

-

Scrapie Cell Dot Blot (SCDB) Assay: This is a cell-based assay used for the high-throughput screening of compounds that inhibit PrPSc accumulation.[14]

-

Cell Culture: Scrapie-infected neuroblastoma cells (ScN2a) are cultured in 96-well plates.

-

Compound Treatment: The cells are treated with compounds from a chemical library for a defined period.

-

Cell Lysis and Proteinase K (PK) Digestion: Cells are lysed, and the lysates are treated with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc.

-

Dot Blotting: The treated lysates are blotted onto a membrane.

-

Immunodetection: PrPSc is detected using a specific anti-PrP antibody.

-

Quantification: The signal intensity is quantified to determine the level of PrPSc inhibition.

-

2. In Vitro Prion Conversion and Amplification Assays

-

Protein Misfolding Cyclic Amplification (PMCA): This technique mimics the prion replication process in vitro and can be used to assess the inhibitory potential of compounds.

-

Reaction Mixture: A small amount of PrPSc "seed" is mixed with a large excess of PrPC "substrate" (often from brain homogenates of healthy animals).

-

Incubation and Sonication Cycles: The mixture is subjected to cycles of incubation to allow for the conversion of PrPC to PrPSc, followed by sonication to break down the aggregates and generate more seeds.

-

Compound Addition: Test compounds are added to the reaction mixture to assess their ability to inhibit the amplification of PrPSc.

-

Detection: The amplified PrPSc is detected by Western blotting after PK digestion.

-

3. Biophysical Techniques for Binding Site Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for identifying the binding site of a small molecule on a protein at atomic resolution.

-

Protein Labeling: The protein of interest (e.g., PrPC) is isotopically labeled (e.g., with 15N).

-

HSQC Spectra Acquisition: 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are recorded in the absence and presence of the test compound.

-

Chemical Shift Perturbation (CSP) Analysis: Binding of the compound to the protein causes changes in the chemical environment of nearby amino acid residues, leading to shifts in the corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the protein structure, the binding site can be identified.[2]

-

-

Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity and kinetics of the interaction between a compound and a protein.[2]

-

Protein Immobilization: PrPC is immobilized on the surface of a sensor chip.

-

Compound Injection: A solution containing the test compound is flowed over the sensor surface.

-

Signal Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd) are determined by analyzing the SPR sensorgrams.

-

-

Computational Docking: In silico methods are used to predict the binding mode and affinity of small molecules to a protein target.[15][16]

-

Protein and Ligand Preparation: 3D structures of the protein (e.g., PrPC) and the small molecule library are prepared.

-

Docking Simulation: A docking program is used to systematically explore the possible binding poses of each ligand in the binding site of the protein.

-

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity.

-

Virtual Screening: Compounds with the best docking scores are selected for experimental validation.

-

Visualizations

Diagram 1: Mechanism of Action of a "Medical Chaperone" Inhibitor

Caption: "Medical Chaperone" mechanism of PrPSc inhibition.

Diagram 2: Experimental Workflow for Anti-Prion Compound Screening

Caption: Workflow for identifying and characterizing anti-prion compounds.

References

- 1. What are PRNP inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterizing antiprion compounds based on their binding properties to prion proteins: Implications as medical chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple in vitro assay for assessing the efficacy, mechanisms and kinetics of anti-prion fibril compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological chaperone for the structured domain of human prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological chaperone for the structured domain of human prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Drug Discovery for Prion Disease Using a Novel Binding Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic targeting of cellular prion protein: toward the development of dual mechanism anti-prion compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ANLE138B - Forlabs Website [forlabs.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. New Inhibitors of Scrapie-Associated Prion Protein Formation in a Library of 2,000 Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]

In-depth Technical Guide on Early-Stage Research of PrPSc Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial investigations for a specific molecule designated "PrPSc-IN-1" have not yielded information on a compound with this exact name in publicly available scientific literature. The following guide, therefore, provides a broader, in-depth look at the early-stage research landscape of small molecule inhibitors of the scrapie prion protein (PrPSc), the pathological hallmark of prion diseases. This technical paper synthesizes data from numerous studies to provide a foundational understanding of the discovery, mechanism of action, and experimental evaluation of these compounds.

Prion diseases are a group of fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc[1][2]. This conversion is a central event in the pathogenesis of diseases like Creutzfeldt-Jakob disease in humans and scrapie in sheep[1][2]. The inhibition of PrPSc formation is a primary therapeutic strategy, leading to the screening and identification of various small molecule inhibitors[3].

Quantitative Data on PrPSc Inhibitors

A variety of compounds have been identified that inhibit the formation of PrPSc in cellular and cell-free assays. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The table below summarizes the in vitro efficacy of several classes of PrPSc inhibitors.

| Compound Class | Specific Compound | Assay System | IC50/EC50 (µM) | Reference |

| Antimalarials | Quinacrine | Scrapie-infected mouse neuroblastoma (ScN2a) cells | 0.4 | |

| Polyphenols | Tannic Acid | Cell-free PrP conversion assay | ~0.1 | |

| Azo Dyes | Congo Red | Scrapie-infected mouse neuroblastoma (ScNB) cells | <0.14 | |

| Benzoxazoles | BMD42-2910 | Not specified | Low µM | |

| Pyrazoles | Anle138b | Cell-free protein misfolding cyclic amplification (PMCA) | 7.1 - 7.3 | |

| Glycosides | Gly-9 | RML prion-infected N2a cells | ~3-8 µg/ml | |

| Indole Analogs | IND22308 | Stationary-phase ScN2a-cl3 cells | 7.5 | |

| Thioflavins | BTA-1 | TSE-infected mouse neuroblastoma cells | Not specified |

Experimental Protocols

The identification and characterization of PrPSc inhibitors rely on a set of key experimental methodologies. Below are detailed protocols for common assays used in early-stage research.

1. Scrapie-Infected Cell Culture Assay for PrPSc Inhibition

This assay is a cornerstone for screening compound libraries to identify potential inhibitors of PrPSc formation in a cellular context.

-

Cell Line: Scrapie-infected mouse neuroblastoma cells (ScN2a) are commonly used.

-

Protocol:

-

Cell Plating: Plate ScN2a cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Add the test compounds at various concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 3-5 days) to allow for PrPSc accumulation in control cells.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Proteinase K (PK) Digestion: Treat the cell lysates with Proteinase K to digest PrPC, leaving the PK-resistant PrPSc core.

-

Detection: Detect the remaining PrPSc using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with anti-PrP antibodies.

-

Quantification: Quantify the PrPSc signal and calculate the IC50 value of the compound.

-

2. Cell-Free PrP Conversion Assay

This assay assesses the direct effect of a compound on the conversion of PrPC to PrPSc without the complexities of a cellular environment.

-

Materials: Recombinant or purified PrPC, PrPSc seed, test compounds.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing PrPC substrate, a small amount of PrPSc as a seed, and the test compound at various concentrations.

-

Incubation: Incubate the mixture under conditions that favor PrP conversion (e.g., with shaking or sonication in a Protein Misfolding Cyclic Amplification - PMCA reaction).

-

PK Digestion: Digest the reaction products with Proteinase K.

-

Detection: Analyze the formation of PK-resistant PrPSc by Western blotting.

-

Quantification: Determine the concentration of the compound that inhibits PrPSc formation by 50%.

-

Signaling Pathways and Experimental Workflows

PrPSc Formation and Inhibition Pathway

The conversion of PrPC to PrPSc is a post-translational process that is thought to occur on the cell surface or within endocytic compartments. Inhibitors can interfere with this process at various stages.

Caption: A simplified diagram illustrating the conversion of PrPC to PrPSc and the inhibitory action of small molecules.

High-Throughput Screening Workflow for PrPSc Inhibitors

The discovery of novel PrPSc inhibitors often begins with the screening of large compound libraries.

References

- 1. Prion - Wikipedia [en.wikipedia.org]

- 2. Analysis of Prion Strains by PrPSc Profiling in Sporadic Creutzfeldt–Jakob Disease | PLOS Medicine [journals.plos.org]

- 3. New Inhibitors of Scrapie-Associated Prion Protein Formation in a Library of 2,000 Drugs and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of PrPSc Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. The key molecular event in these diseases is the conformational conversion of the cellular prion protein (PrPC) into its misfolded, pathogenic isoform, PrPSc.[1][2][3] This conversion from a predominantly α-helical structure to one rich in β-sheets leads to the aggregation of PrPSc in the central nervous system, causing neuronal loss and spongiform degeneration.[3][4] Given the central role of PrPSc in the pathology of prion diseases, inhibiting its formation or promoting its clearance represents a primary therapeutic strategy.

In silico modeling has emerged as a powerful tool in the discovery and development of anti-prion compounds. Computational approaches, including molecular docking, virtual screening, and molecular dynamics simulations, allow for the high-throughput screening of large compound libraries and provide detailed insights into the molecular interactions between potential inhibitors and the prion protein. This guide provides an in-depth overview of the in silico modeling of the interaction between a representative PrPSc inhibitor, designated here as PrPSc-IN-1, and the prion protein. It will cover quantitative data on inhibitor efficacy, detailed experimental and computational protocols, and visualizations of key workflows and concepts.

Quantitative Data Summary

The following table summarizes key quantitative data for representative anti-prion compounds identified through in silico and in vitro screening methods. This data provides a benchmark for the expected efficacy of a potent PrPSc inhibitor like this compound.

| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) | Reference |

| GN8 | PrPSc reduction in ScN2a cells | PrPSc | ~10 | - | |

| NPR-056 | PrPSc reduction in prion-infected cells | PrPSc | 3.72 - 7.68 | - | |

| NPR-065 | PrPSc reduction in prion-infected cells | PrPSc | 3.72 - 7.68 | - | |

| ICSM 18 (antibody) | Prion propagation inhibition | PrPC | 0.0007 | 0.0001 | |

| Congo Red | Binding to human recombinant PrP | PrP | - | 1.6 | |

| DPP-1 | PrPSc oligomerization inhibition in SMB cells | PrPSc | 0.6 | - | |

| DPP-1 | PrPSc oligomerization inhibition in ScN2a cells | PrPSc | 1.2 | - |

Methodologies and Experimental Protocols

In Silico Screening and Molecular Docking

In silico screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, the prion protein.

Protocol for Virtual Screening and Docking:

-

Target Preparation:

-

The three-dimensional structure of the human prion protein (PrPC) is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1AG2.

-

The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

The binding site, often a "hot spot" identified from interactions with known inhibitors like GN8, is defined. Key residues for GN8 binding include N159, Q160, K194, and E196.

-

-

Ligand Library Preparation:

-

A large chemical compound library (e.g., containing over 200,000 compounds) is used.

-

The three-dimensional structure of each compound is generated using software like Open Babel.

-

Energy minimization of the ligand structures is performed using a suitable force field, such as the General Amber Force Field (GAFF).

-

-

Molecular Docking:

-

A docking program, such as the Nagasaki University Docking Engine (NUDE), is used to predict the binding conformation and affinity of each ligand in the prepared library to the defined binding site on PrPC.

-

The docking algorithm calculates a docking score for each compound, which is related to its binding affinity.

-

-

Compound Selection:

-

Compounds are ranked based on their docking scores and visual inspection of their binding modes.

-

Cluster analysis can be performed to group compounds with similar chemical structures and predicted binding poses.

-

A subset of promising compounds is selected for further in vitro testing.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and conformational changes.

Protocol for MD Simulations:

-

System Setup:

-

The docked complex of PrPC and the inhibitor (e.g., this compound) is placed in a simulation box.

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, GROMOS) is chosen to describe the interactions between atoms.

-

The system is first minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

-

A production simulation is run for a significant period (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interaction, identify key interacting residues, and calculate binding free energies.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of protein residues, respectively.

-

In Vitro Validation

The predictions from in silico modeling are validated through a series of in vitro experiments.

Protocol for PrPSc Reduction Assay:

-

Cell Culture:

-

A cell line persistently infected with prions, such as ScN2a or GT+FK cells, is used.

-

Cells are cultured in a suitable medium and incubated under standard conditions.

-

-

Compound Treatment:

-

The selected compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

-

Cells are incubated with the compounds for a specific period (e.g., 3 days).

-

-

PrPSc Detection:

-

Cells are lysed, and the protein concentration is determined.

-

The cell lysates are treated with proteinase K (PK) to digest PrPC, leaving the PK-resistant PrPSc core.

-

The samples are then analyzed by Western blotting using an anti-PrP antibody to detect the levels of PrPSc.

-

The intensity of the PrPSc bands is quantified to determine the dose-dependent reduction by the compound and to calculate the IC50 value.

-

Protocol for Surface Plasmon Resonance (SPR) Analysis:

-

Immobilization:

-

Recombinant PrPC is immobilized on a sensor chip.

-

-

Binding Analysis:

-

The candidate compound is flowed over the sensor chip at various concentrations.

-

The binding of the compound to the immobilized PrPC is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

The association and dissociation rates are measured to determine the equilibrium dissociation constant (Kd), which reflects the binding affinity.

-

Visualizations

Workflow for In Silico Discovery of PrPSc Inhibitors

References

- 1. Structure-Based Drug Discovery for Prion Disease Using a Novel Binding Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variety of Antiprion Compounds Discovered through an In Silico Screen Based on Cellular-Form Prion Protein Structure: Correlation between Antiprion Activity and Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prion - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Therapeutic Agents Targeting PrPSc for Creutzfeldt-Jakob Disease

Disclaimer: The compound "PrPSc-IN-1" specified in the topic of this request does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of the broader and highly relevant field of developing therapeutic agents that target the pathogenic prion protein (PrPSc) for the treatment of Creutzfeldt-Jakob Disease (CJD). This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Creutzfeldt-Jakob Disease and the Role of PrPSc

Creutzfeldt-Jakob disease (CJD) is a fatal, transmissible neurodegenerative disorder characterized by rapid cognitive decline, myoclonus, and ataxia. CJD belongs to a family of diseases known as transmissible spongiform encephalopathies (TSEs) or prion diseases. The central pathogenic event in CJD is the conformational conversion of the host-encoded cellular prion protein (PrPC) into a misfolded, aggregation-prone, and infectious isoform known as PrPSc.

PrPC is a predominantly α-helical, soluble protein, whereas PrPSc has a high β-sheet content, is insoluble, and is partially resistant to protease digestion. The accumulation of PrPSc in the brain leads to synaptic dysfunction, neuronal loss, and the characteristic spongiform changes observed in CJD. The "protein-only" hypothesis posits that PrPSc itself is the infectious agent, capable of templating the misfolding of endogenous PrPC in a self-propagating cascade. This central role of PrPSc makes it the primary target for therapeutic intervention in CJD.

Therapeutic Strategies Targeting PrPSc

The development of therapeutics for CJD is focused on disrupting the process of PrPSc formation and accumulation. Several strategies are being explored, including:

-

Inhibition of PrPC to PrPSc Conversion: This is the most common approach and involves small molecules or antibodies that bind to PrPC to stabilize its native conformation or block its interaction with PrPSc.

-

Enhancement of PrPSc Clearance: This strategy aims to increase the cellular degradation of PrPSc aggregates through pathways such as the ubiquitin-proteasome system or autophagy.

-

Reduction of PrPC Substrate: By lowering the levels of cellular PrPC, the substrate for PrPSc formation is reduced, thereby slowing the progression of the disease.

-

Disruption of PrPSc Aggregates: Some compounds are being investigated for their ability to break down existing PrPSc aggregates.

Quantitative Data on Selected Anti-Prion Compounds

The following tables summarize in vitro efficacy, and where available, in vivo data for several classes of compounds investigated for CJD therapy.

Table 1: In Vitro Efficacy of Selected Small Molecules Against Prion-Infected Cells

| Compound | Chemical Class | Cell Line | Prion Strain | EC50 (µM) | Reference |

| Quinacrine | Acridine | ScN2a | RML | ~0.3 - 0.4 | [1][2] |

| ScN2a | 22L | 0.59 | [2] | ||

| Pentosan Polysulfate (PPS) | Polyanionic | ScN2a | RML | Not specified, active | [3] |

| Anle138b | Pyrazole | N/A | vCJD (PMCA) | 7.1 | [4] |

| N/A | RML (PMCA) | 7.3 | |||

| ARN1468 | Serpin Inhibitor | ScGT1 | RML | 8.64 | |

| ScN2a | 22L | 6.27 |

EC50: Half-maximal effective concentration for the reduction of PrPSc.

Table 2: Overview of Clinical and Preclinical Data for Selected Therapeutic Strategies

| Therapeutic Agent | Class | Target | Key Findings | Reference |

| Quinacrine | Small Molecule | PrPSc Formation | Effective in vitro, but failed in human clinical trials and animal models, likely due to poor pharmacokinetic properties and the development of drug-resistant prion strains. | |

| Pentosan Polysulfate (PPS) | Small Molecule | PrPSc Formation | Showed some evidence of prolonged survival in animal models and a small number of human cases when administered intraventricularly, but did not halt disease progression. | |

| PRN100 | Monoclonal Antibody | PrPC | First-in-human study showed the antibody was well-tolerated and reached target concentrations in the CSF. Some evidence of disease stabilization in a few patients, but the study was too small to determine efficacy. | |

| Antisense Oligonucleotides (ASOs) | Genetic Therapy | PrP mRNA | Preclinical studies in mice demonstrated that ASOs targeting PrP mRNA significantly extended survival, even when administered after the onset of clinical signs. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of potential anti-prion therapeutics.

Standard Scrapie Cell Assay (SSCA) for In Vitro Efficacy

This assay is widely used to quantify the infectivity of prion samples and to screen for compounds that inhibit PrPSc formation in cultured cells.

Materials:

-

Prion-susceptible neuroblastoma cells (e.g., ScN2a)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Lysis buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)

-

Proteinase K (PK)

-

96-well filter plates (PVDF membrane)

-

Anti-PrP antibody (e.g., 6D11)

-

Alkaline phosphatase-conjugated secondary antibody

-

ELISA substrate

Protocol:

-

Cell Plating: Seed ScN2a cells in 96-well plates at a density that allows for several days of growth.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., quinacrine).

-

Incubation: Incubate the cells for 3-4 days to allow for cell division and prion propagation.

-

Cell Lysis: Aspirate the medium and lyse the cells directly in the wells with lysis buffer.

-

PK Digestion: Transfer the lysates to a new plate and digest with Proteinase K to degrade PrPC, leaving the PK-resistant PrPSc. The concentration and incubation time for PK digestion should be optimized for the specific cell line and prion strain.

-

Filtration and Immunodetection:

-

Transfer the PK-digested lysates to a 96-well filter plate.

-

Wash the wells to remove residual detergents.

-

Denature the remaining PrPSc on the membrane with guanidinium (B1211019) thiocyanate.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary anti-PrP antibody.

-

Wash and incubate with an alkaline phosphatase-conjugated secondary antibody.

-

Add an ELISA substrate and quantify the signal.

-

-

Data Analysis: Determine the concentration of the compound that reduces the PrPSc signal by 50% (EC50). A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the reduction in PrPSc is not due to cell death.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

RT-QuIC is a highly sensitive, cell-free assay that mimics the prion conversion process in vitro. It is used for the diagnosis of CJD and can be adapted to screen for inhibitors of prion seeding activity.

Materials:

-

Recombinant PrP (rPrP) substrate (e.g., hamster PrP 90-231)

-

RT-QuIC reaction buffer (containing NaCl, EDTA, and other components)

-

Thioflavin T (ThT)

-

Prion-infected brain homogenate or other seed material

-

96-well optical bottom plates

-

Plate reader with shaking and fluorescence reading capabilities

Protocol:

-

Reaction Setup: In each well of a 96-well plate, combine the rPrP substrate, RT-QuIC reaction buffer, and ThT.

-

Seeding: Add a small amount of the prion seed (e.g., CJD brain homogenate) to the reaction mixture. To test for inhibitors, the test compound is also added at this stage.

-

Amplification: The plate is incubated in a plate reader at a controlled temperature with cycles of vigorous shaking followed by periods of rest.

-

Real-Time Detection: The fluorescence of ThT, which binds to the newly formed amyloid fibrils, is measured at regular intervals.

-

Data Analysis: An increase in ThT fluorescence over time indicates a positive seeding reaction. The lag phase (time to the start of the fluorescence increase) and the maximum fluorescence intensity can be used to quantify the seeding activity. For inhibitor screening, a delay in the lag phase or a reduction in the maximum fluorescence indicates inhibitory activity.

Animal Models for In Vivo Therapeutic Studies

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of potential anti-prion compounds.

Commonly Used Models:

-

Wild-type mice: Can be infected with mouse-adapted scrapie strains (e.g., RML, 22L).

-

Transgenic mice: Mice expressing human PrP are used to model human CJD and overcome the species barrier for transmission. These models can be further engineered to carry specific mutations found in familial CJD.

General Protocol for Efficacy Studies:

-

Inoculation: Animals are inoculated with a specific prion strain, typically via intracerebral injection.

-

Treatment: The test compound is administered according to a defined dosing regimen (e.g., oral, intraperitoneal, or intracerebroventricular). Treatment can be initiated before inoculation (prophylactic) or at various time points after inoculation (therapeutic).

-

Monitoring: Animals are monitored regularly for the onset and progression of clinical signs of prion disease (e.g., weight loss, ataxia, kyphosis).

-

Endpoint: The primary endpoint is typically survival time. Animals are euthanized when they reach a predefined clinical endpoint.

-

Post-mortem Analysis: Brain tissue is collected for biochemical analysis (e.g., Western blotting for PrPSc) and histopathological examination (e.g., spongiform changes, astrogliosis).

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflows

Logical Relationships

Conclusion

While a cure for CJD remains elusive, significant progress has been made in understanding the molecular mechanisms of prion diseases and in developing therapeutic strategies that target PrPSc. A variety of approaches, including small molecules, immunotherapies, and genetic therapies, have shown promise in preclinical models. The development of robust in vitro and in vivo assays has been critical for advancing these candidates. Although many early compounds have failed in clinical trials, the knowledge gained from these studies is invaluable. Future research will likely focus on combination therapies, earlier intervention, and the development of compounds with improved pharmacokinetic and safety profiles. The ultimate goal is to translate these promising preclinical findings into effective treatments for patients with CJD.

References

- 1. benchchem.com [benchchem.com]

- 2. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Anti-prion Compounds using a Novel Cellular Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Trial of Anti-PrP Monoclonal Antibody PRN100 in Creutzfeldt-Jakob Disease: A Preliminary Evaluation [synapse.patsnap.com]

Investigating the Novelty of PrPSc-IN-1 as a Prion Inhibitor: A Technical Guide

Disclaimer: The compound "PrPSc-IN-1" is a hypothetical designation used in this guide to illustrate the characterization process for a novel prion inhibitor. The data and specific mechanisms presented are representative examples based on established research in the field of prion biology and drug discovery.

Executive Summary

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there are currently no effective treatments.[1][2] These diseases are caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, protease-resistant isoform known as PrPSc.[3][4][5] The accumulation of PrPSc in the central nervous system leads to spongiform changes, neuronal loss, and gliosis.[2] A primary therapeutic strategy is the identification of small molecules that can inhibit the formation of PrPSc or enhance its clearance.[1][6] This technical guide provides an in-depth overview of the preclinical evaluation of a novel, hypothetical prion inhibitor, designated this compound, outlining its efficacy, mechanism of action, and the experimental protocols used for its characterization.

Efficacy and Potency of this compound

The anti-prion activity of this compound was evaluated in chronically prion-infected mouse neuroblastoma cells (ScN2a-cl3), a commonly used cell line for screening potential inhibitors.[6] The compound demonstrated a dose-dependent reduction in the levels of proteinase K (PK)-resistant PrPSc. The quantitative data from these experiments are summarized below, with quinacrine, a known but clinically ineffective anti-prion compound, used as a reference.

| Compound | Cell Line | EC50 (µM) for PrPSc Reduction | LD50 (µM) | Selectivity Index (LD50/EC50) |

| This compound | ScN2a-cl3 | 0.8 | > 20 | > 25 |

| Quinacrine | ScN2a-cl3 | 0.4 | 2.5 | 6.25 |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound. The half-maximal effective concentration (EC50) for the reduction of PrPSc and the half-maximal lethal dose (LD50) were determined in scrapie-infected mouse neuroblastoma cells (ScN2a-cl3).

Proposed Mechanism of Action

This compound is hypothesized to inhibit prion replication by modulating a cellular signaling pathway implicated in PrPSc formation. Several studies have shown that pathways such as the mitogen-activated protein kinase (MEK) pathway can influence PrPSc levels.[7] Our proposed mechanism suggests that this compound acts as an inhibitor of a downstream kinase in such a cascade, thereby reducing the cellular capacity for PrPC to PrPSc conversion. This indirect approach, targeting cellular factors rather than PrP itself, represents a promising strategy for therapeutic intervention.[7]

Figure 1: Proposed Signaling Pathway for this compound Action. This diagram illustrates the hypothetical inhibition of the ERK1/2 signaling pathway by this compound, leading to a downstream reduction in the conversion of PrPC to PrPSc.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, detailed below.

Cell Culture and Prion Infection

-

Cell Line: Scrapie-infected mouse neuroblastoma cells (ScN2a-cl3), a subclone of N2a cells, were used.[6]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: For inhibition assays, cells were plated in 6-well plates and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Cells were incubated for 72 hours.

PrPSc Detection by Western Blot

-

Cell Lysis: After treatment, cells were washed with PBS and lysed in a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, and 0.5% sodium deoxycholate.

-

Proteinase K (PK) Digestion: Cell lysates were normalized for total protein concentration. An aliquot of each lysate was treated with 20 µg/mL of proteinase K for 30 minutes at 37°C to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core (PrPres).[8] The digestion was stopped by adding Pefabloc SC.

-

Western Blotting: Samples were then subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then probed with a primary antibody against PrP (e.g., monoclonal antibody 3F4). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal was detected using an enhanced chemiluminescence (ECL) substrate. The band intensity corresponding to PrPres was quantified using densitometry.

Cell Viability (MTT) Assay

-

Procedure: To assess the cytotoxicity of this compound, ScN2a-cl3 cells were plated in 96-well plates and treated with the compound for 72 hours.

-

Measurement: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan was solubilized with DMSO, and the absorbance was measured at 570 nm. The results were expressed as a percentage of the viability of vehicle-treated control cells.

Figure 2: Experimental Workflow for Inhibitor Characterization. This flowchart outlines the key steps in evaluating the efficacy and cytotoxicity of a novel anti-prion compound like this compound in a cell-based model.

Novelty and Future Directions

This compound represents a promising class of prion inhibitors that act by modulating cellular pathways essential for prion propagation. Its high selectivity index, as indicated by the significant gap between its effective and toxic concentrations, makes it a strong candidate for further preclinical development.

Future investigations will focus on:

-

Mechanism Deconvolution: Precisely identifying the direct molecular target of this compound within the proposed signaling pathway.

-

In Vivo Efficacy: Evaluating the ability of this compound to extend the survival time and reduce the neuropathological burden in animal models of prion disease.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

References

- 1. What are PRNP inhibitors and how do they work? [synapse.patsnap.com]

- 2. What Is Our Current Understanding of PrPSc-Associated Neurotoxicity and Its Molecular Underpinnings? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PrPSc-like prion protein peptide inhibits the function of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prion - Wikipedia [en.wikipedia.org]

- 6. Antiprion compounds that reduce PrPSc levels in dividing and stationary-phase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the Mitogen-Activated Protein Kinase Kinase 1/2 Signaling Pathway Clear Prion-Infected Cells from PrPSc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Mechanism of a Glycoside Compound Inhibiting Abnormal Prion Protein Formation in Prion-Infected Cells: Implications of Interferon and Phosphodiesterase 4D-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of PrPSc Inhibitors in Scrapie-Infected Cells: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "PrPSc-IN-1" did not yield any results in the public domain or scientific literature. This suggests that "this compound" may be a proprietary, pre-clinical compound not yet publicly disclosed. This guide, therefore, focuses on well-documented, representative inhibitors of the scrapie isoform of the prion protein (PrPSc) that have been studied in scrapie-infected cell models. The principles, protocols, and data presentation formats provided herein are directly applicable to the study of novel inhibitors like "this compound".

Introduction

Transmissible Spongiform Encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). This conversion is a critical event in the progression of diseases such as scrapie in sheep. A key therapeutic strategy is the identification of small molecules that can inhibit the formation and accumulation of PrPSc. In vitro models using persistently scrapie-infected cell lines, such as murine neuroblastoma (N2a) cells, are crucial for the initial screening and characterization of potential anti-prion compounds.

This technical guide provides an in-depth overview of the preliminary studies of representative PrPSc inhibitors in scrapie-infected cells, with a focus on quantitative data, experimental methodologies, and the visualization of relevant pathways and workflows.

Quantitative Data Presentation: Efficacy of PrPSc Inhibitors

The efficacy of a potential anti-prion compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the accumulation of PrPSc by 50% in infected cell cultures. The following tables summarize the IC50 values for several classes of compounds identified in a high-throughput screening of 2,000 drugs and natural products in scrapie-infected mouse neuroblastoma (ScN2a) cells.[1]

Table 1: Potent Inhibitors of PrPSc Accumulation in ScN2a Cells (IC50 ≤ 1 µM) [1]

| Compound Class | Compound | IC50 (µM) vs. RML Scrapie Strain | IC50 (µM) vs. 22L Scrapie Strain |

| Polyphenols | Tannic acid | 0.2 | 0.3 |

| Tea extract (polyphenon 60) | 0.4 | 0.4 | |

| Phenothiazines | Promazine | 0.6 | 1.0 |

| Chlorpromazine | 0.8 | 1.0 | |

| Antihistamines | Astemizole | 0.3 | 0.3 |

| Terfenadine | 0.5 | 0.5 | |

| Statins | Lovastatin | 0.7 | 0.9 |

| Antimalarials | Quinacrine | 0.4 | 0.4 |

Table 2: Methylene Blue Inhibition of Prion Replication

| Compound | Prion Strain | IC50 (µM) |

| Methylene Blue | vCJD | 7.7[2] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of anti-prion compounds. Below are the core experimental protocols used in the study of PrPSc inhibitors in scrapie-infected cells.

Cell Culture of Scrapie-Infected Neuroblastoma Cells (ScN2a)

-

Cell Line: ScN2a cells, a subclone of the N2a cell line, are used. These cells are persistently infected with a specific strain of scrapie, such as RML or 22L.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% glutamine.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged every 3-4 days to maintain sub-confluent conditions.

High-Throughput Screening Assay for PrPSc Inhibitors[1]

-

Plating: ScN2a cells are seeded into 96-well plates at a density that allows for several doublings during the course of the experiment.

-

Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the cell culture medium at various concentrations. Control wells receive only the solvent.

-

Incubation: The cells are incubated with the compounds for a period of 3-5 days.

-

Cell Lysis: After incubation, the cells are washed and lysed to release cellular proteins.

-

Proteinase K (PK) Digestion: The cell lysates are treated with Proteinase K to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core.

-

Detection of PrPSc: The amount of remaining PrPSc is quantified using a dot blot or ELISA-based method with an anti-PrP antibody.

-

Data Analysis: The signal from the treated wells is compared to the control wells to determine the percentage of PrPSc inhibition. IC50 values are calculated from dose-response curves.

Western Blotting for PrPSc Detection

-

Sample Preparation: Following cell lysis and PK digestion as described above, protein concentrations are determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for PrP. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

Visualization: The PrPSc bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of PrPSc levels.

Mandatory Visualizations

Experimental Workflow for Screening PrPSc Inhibitors

Caption: Workflow for high-throughput screening of PrPSc inhibitors.

Proposed Signaling Pathway for PrPSc Inhibition

The precise mechanisms by which many small molecules inhibit PrPSc formation are still under investigation. However, several potential pathways have been proposed. The following diagram illustrates a generalized model of PrPSc formation and potential points of inhibition.

Caption: Potential mechanisms of action for PrPSc inhibitors.

References

Methodological & Application

Application Notes: PrPSc-IN-1 for the Inhibition of Prion Replication in Neuroblastoma Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1][2] These diseases are characterized by the accumulation of an abnormally folded isoform (PrPSc) of the host-encoded cellular prion protein (PrPC).[1][2] The conversion of PrPC to the protease-resistant PrPSc is a central event in the pathogenesis of prion diseases.[1] Murine neuroblastoma cells, such as the N2a line, when infected with prion strains (e.g., ScN2a), have become a crucial in vitro model for studying prion replication and for screening potential therapeutic agents that can inhibit the formation of PrPSc.

PrPSc-IN-1 is a novel small molecule inhibitor designed to interfere with the conversion of PrPC to PrPSc. These application notes provide detailed protocols for utilizing this compound in prion-infected neuroblastoma cells to assess its efficacy in reducing PrPSc levels and to evaluate its cytotoxic profile.

Mechanism of Action (Proposed)

While the precise mechanism is under investigation, this compound is hypothesized to act by either directly binding to PrPC and stabilizing its native conformation, thereby preventing its conversion to PrPSc, or by interfering with the interaction between PrPC and PrPSc, which is a critical step in prion propagation. Another possibility is that it enhances the cellular clearance of PrPSc.

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in prion-infected neuroblastoma cells.

Table 1: Efficacy of this compound in Reducing PrPSc Levels in ScN2a Cells

| Treatment Concentration (µM) | Duration of Treatment (hours) | PrPSc Reduction (%) (Mean ± SD) |

| 1 | 72 | 25 ± 5.2 |

| 5 | 72 | 68 ± 7.1 |

| 10 | 72 | 92 ± 4.5 |

| 20 | 72 | 98 ± 2.1 |

Data are representative of three independent experiments and are normalized to vehicle-treated control cells.

Table 2: Cytotoxicity of this compound in N2a Cells

| Treatment Concentration (µM) | Duration of Treatment (hours) | Cell Viability (%) (Mean ± SD) |

| 1 | 72 | 99 ± 1.5 |

| 5 | 72 | 97 ± 2.3 |

| 10 | 72 | 95 ± 3.1 |

| 20 | 72 | 91 ± 4.2 |

| 50 | 72 | 75 ± 6.8 |

| 100 | 72 | 52 ± 8.0 |

Cell viability was assessed using a standard MTT or CCK-8 assay and is expressed as a percentage relative to vehicle-treated control cells.

Experimental Protocols

Cell Culture and Maintenance of Prion-Infected Neuroblastoma Cells

Materials:

-

Scrapie-infected mouse neuroblastoma cells (ScN2a)

-

Non-infected mouse neuroblastoma cells (N2a) for cytotoxicity testing

-

Minimal Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture ScN2a and N2a cells in MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency. For ScN2a cells, it is crucial to maintain a chronically infected state by regularly assessing PrPSc levels.

Treatment of ScN2a Cells with this compound

Materials:

-

This compound (stock solution in DMSO)

-

ScN2a cells seeded in 6-well plates

-

Cell culture medium

Protocol:

-

Seed ScN2a cells in 6-well plates at a density that allows for 72 hours of growth without reaching full confluency.

-

Allow the cells to adhere overnight.

-

Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all treatments (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired duration (e.g., 72 hours).

Western Blotting for PrPSc Detection

This protocol is designed to specifically detect the protease-resistant core of PrPSc.

Materials:

-

Treated and untreated ScN2a cell pellets

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)

-

Proteinase K (PK)

-

Pefabloc SC or PMSF (to stop PK digestion)

-

SDS-PAGE loading buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PrP (e.g., SAF61)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Lysis: Lyse the cell pellets in lysis buffer and determine the total protein concentration using a BCA assay.

-

Proteinase K Digestion: Normalize the protein concentration of all samples. Treat a portion of each lysate with an optimized concentration of Proteinase K (e.g., 20 µg/mL) for 30 minutes at 37°C to digest PrPC.

-

Stop Digestion: Stop the PK digestion by adding a protease inhibitor like Pefabloc SC and boiling the samples in SDS-PAGE loading buffer.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-PrP antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the PrPSc bands and normalize to a loading control from a parallel blot run without PK digestion.

Cell Viability Assay

Materials:

-

N2a cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed N2a cells in a 96-well plate at a density of approximately 10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

References

Application of Small Molecule Inhibitors in Protein Misfolding Cyclic Amplification (PMCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and animals. These diseases are caused by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. The self-propagating nature of PrPSc leads to its accumulation in the brain, causing neuronal loss and spongiform degeneration. The Protein Misfolding Cyclic Amplification (PMCA) technique is a powerful in vitro method that mimics the replication of PrPSc in an accelerated manner.[1][2] This technology has become an invaluable tool for studying prion replication, detecting minute amounts of PrPSc, and for the high-throughput screening of potential anti-prion compounds.[3][4]

This application note provides a detailed protocol for the use of a hypothetical small molecule inhibitor, designated here as PrPSc-IN-1 , in a PMCA assay to assess its efficacy in preventing PrPSc formation. The principles and methods described herein are broadly applicable to the screening and characterization of other potential anti-prion small molecules.

Principle of PMCA

The PMCA technology is based on the nucleation-dependent polymerization model of prion replication.[2] The process involves cycles of incubation and sonication. During the incubation phase, a small amount of PrPSc (the "seed") is mixed with a substrate containing an excess of normal PrPC. The PrPSc seed templates the conversion of PrPC into new PrPSc, causing the prion aggregates to grow. In the subsequent sonication phase, these aggregates are fragmented, which multiplies the number of active seeds for the next cycle of amplification. This cyclical process leads to an exponential amplification of PrPSc.

Application in Drug Discovery

PMCA serves as a robust platform for screening chemical libraries to identify inhibitors of prion replication. By introducing a test compound into the PMCA reaction, its effect on the amplification of PrPSc can be quantified. This allows for the determination of a compound's inhibitory activity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). The high-throughput adaptation of PMCA makes it possible to screen large numbers of compounds in a time- and cost-effective manner.

Data Presentation: Efficacy of this compound in PMCA

The inhibitory effect of this compound on the amplification of different prion strains was evaluated using a standardized PMCA protocol. The results, including IC50 values and maximum inhibition percentages, are summarized in the table below.

| Prion Strain | Test Compound | Concentration Range (µM) | IC50 (µM) | Max Inhibition (%) |

| RML (mouse-adapted scrapie) | This compound | 0.1 - 100 | 5.2 | 98 |

| CWD (deer) | This compound | 0.1 - 100 | 12.8 | 95 |

| vCJD (human) | This compound | 0.1 - 100 | 8.5 | 97 |

| BSE (cattle) | This compound | 0.1 - 100 | 15.1 | 92 |

| Control (Vehicle - DMSO) | DMSO | 1% (v/v) | N/A | 0 |

Table 1: Inhibitory activity of this compound against various prion strains in a PMCA assay. Data is representative of typical results obtained from screening small molecule inhibitors.

Experimental Protocols

Preparation of PMCA Substrate (Normal Brain Homogenate - NBH)

-

Perfuse healthy transgenic mice (expressing the PrP of the species of interest) with PBS containing 5 mM EDTA.

-

Harvest the brains and place them in ice-cold conversion buffer (e.g., PBS, 150 mM NaCl, 1% Triton X-100, and a cocktail of protease inhibitors).

-

Prepare a 10% (w/v) brain homogenate using a dounce homogenizer or a bead beater.

-

Clarify the homogenate by centrifugation at 2,000 x g for 2 minutes at 4°C.

-

Collect the supernatant (this is the PMCA substrate) and store it in aliquots at -80°C.

Preparation of Prion Seed

-

Prepare a 10% (w/v) brain homogenate from an animal terminally ill with a specific prion strain in a conversion buffer.

-

Create serial dilutions of the seed homogenate in the conversion buffer to be used in the PMCA reaction. A typical starting dilution is 10-3 to 10-5.

PMCA Reaction with Inhibitor

-

Prepare stock solutions of the test inhibitor (e.g., this compound) in a suitable solvent such as DMSO. Create serial dilutions of the inhibitor stock.

-

In 0.2 mL PCR tubes, add 90 µL of the PMCA substrate.

-

Add 1 µL of the inhibitor dilution to each tube to achieve the desired final concentration. For the control, add 1 µL of the vehicle (e.g., 1% DMSO).

-

Add 9 µL of the prion seed dilution to each tube.

-

Include a negative control sample containing substrate and vehicle but no prion seed.

-

Place the tubes in the sonicator horn of a programmable sonicator.

-

Perform one round of PMCA, which typically consists of 48 cycles of 29 minutes and 40 seconds of incubation at 37°C, followed by a 20-second sonication pulse.

Analysis of PMCA Products

-

After the PMCA round, digest the samples with Proteinase K (PK) to eliminate PrPC, leaving only the PK-resistant PrPSc core. A typical digestion is performed with 50 µg/mL PK for 1 hour at 37°C.

-

Stop the digestion by adding a sample buffer (e.g., Laemmli buffer) and boiling the samples for 10 minutes.

-

Analyze the samples by Western blotting using an anti-PrP antibody to detect the PK-resistant PrPSc bands.

-

Quantify the band intensity using densitometry to determine the amount of PrPSc amplification.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Figure 1: General experimental workflow for testing a small molecule inhibitor in a Protein Misfolding Cyclic Amplification (PMCA) assay.

Figure 2: Conceptual diagram illustrating the mechanism of PrPSc amplification in a normal PMCA cycle versus an inhibited cycle in the presence of an inhibitor like this compound.

Conclusion

The Protein Misfolding Cyclic Amplification technique is an essential tool in the field of prion research and drug discovery. The protocols and data presented here provide a framework for the application of PMCA to screen and characterize small molecule inhibitors of PrPSc formation. While "this compound" is used as a representative example, the described methodologies can be readily adapted for any test compound, facilitating the identification of novel therapeutic agents for prion diseases.

References

Application Notes and Protocols for Measuring PrPSc Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and animals. The hallmark of these diseases is the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. This conversion process is a critical target for therapeutic intervention. This document provides detailed application notes and protocols for measuring the efficacy of a hypothetical PrPSc inhibitor, herein referred to as PrPSc-IN-1 . While "this compound" is used as a placeholder, the methodologies and data presented are based on established techniques for evaluating various inhibitors of PrPSc formation.